

# A Technical Guide to the Biological Activity of Substituted Quinazoline Compounds

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

**Compound Name:** 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline

**CAS No.:** 885277-86-1

**Cat. No.:** B1393688

[Get Quote](#)

## Introduction: The Quinazoline Scaffold - A Cornerstone of Medicinal Chemistry

The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a "privileged structure" in the field of medicinal chemistry. [1][2] This designation is not arbitrary; it reflects the remarkable capacity of the quinazoline scaffold to serve as a versatile template for designing potent and selective modulators of various biological targets.[2] Its structural rigidity, combined with the potential for diverse substitutions at multiple positions, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. This adaptability has led to the discovery and development of numerous therapeutic agents across a wide spectrum of diseases.[3][4]

Historically, the journey of quinazolines in medicine has been transformative. From early synthetic explorations to the rational design of targeted therapies, this scaffold has been central to major breakthroughs.[2] Notably, several quinazoline derivatives have received FDA approval and are now indispensable tools in clinical practice, particularly in oncology.[5][6] This guide provides an in-depth technical overview of the principal biological activities of substituted

quinazoline compounds, focusing on their mechanisms of action and the established experimental protocols used for their evaluation.

## I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

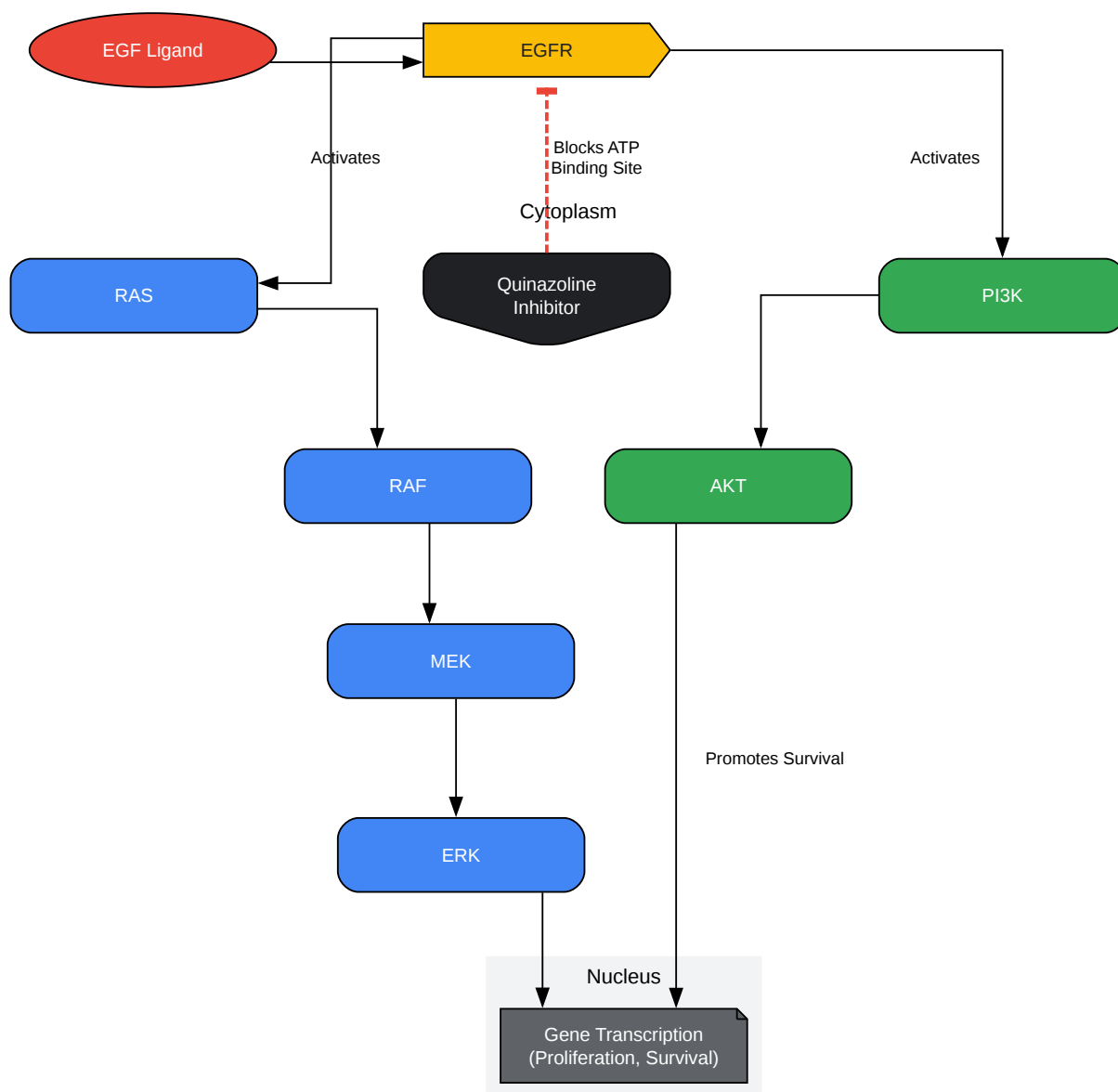
The most profound impact of quinazoline derivatives has been in the realm of oncology.<sup>[7]</sup> Their success is largely attributed to their effectiveness as inhibitors of protein kinases, enzymes that play a critical role in the signaling pathways governing cell growth, differentiation, and survival.<sup>[8][9]</sup>

### A. Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)

A primary target for many anticancer quinazoline compounds is the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase.<sup>[10]</sup> In many cancers, EGFR is overexpressed or mutated, leading to sustained proliferative signaling—a hallmark of cancer.<sup>[9]</sup>

Quinazoline-based inhibitors, such as the FDA-approved drugs Gefitinib and Erlotinib, function as ATP-competitive inhibitors.<sup>[8][11]</sup> They occupy the ATP-binding site within the kinase domain of EGFR, preventing the autophosphorylation and subsequent activation of downstream signaling cascades like the Ras-MAPK and PI3K-Akt pathways.<sup>[9][11]</sup> This blockade effectively halts the signals that drive tumor cell proliferation and survival.<sup>[11]</sup> First-generation inhibitors bind reversibly, while second-generation drugs like Afatinib and Dacomitinib form irreversible covalent bonds, offering a more sustained inhibition.<sup>[8]</sup>

The following diagram illustrates the canonical EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors.



[Click to download full resolution via product page](#)

Caption: EGFR signaling cascade and the inhibitory action of quinazolines.

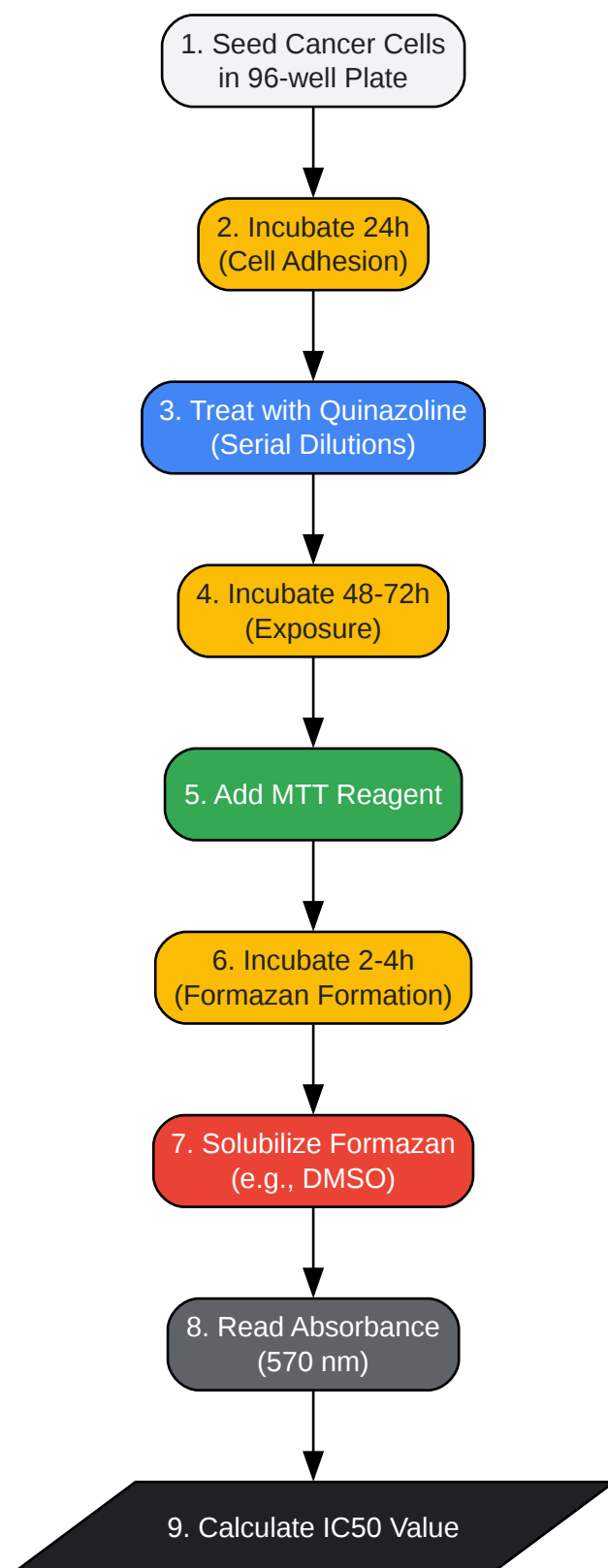
## B. Experimental Evaluation: In Vitro Cytotoxicity (MTT Assay)

The foundational method for assessing the anticancer potential of novel compounds is the cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric technique to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]

**Causality:** The assay's principle lies in the enzymatic conversion of the water-soluble yellow MTT reagent into an insoluble purple formazan product by mitochondrial dehydrogenases of metabolically active (i.e., living) cells.[12] The quantity of formazan produced is directly proportional to the number of viable cells. Therefore, a reduction in the purple color formation in treated cells compared to untreated controls indicates a loss of viability or a cytotoxic effect of the test compound.

- **Cell Seeding:** Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> humidified atmosphere to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the substituted quinazoline compounds in the appropriate culture medium. The final solvent concentration (typically DMSO) should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity. Replace the old medium with 100  $\mu$ L of medium containing the test compounds at various concentrations. Include a "vehicle control" (medium with solvent only) and a "no-cell" blank control.
- **Incubation:** Incubate the plate for a predetermined period, typically 48 or 72 hours, under the same conditions as step 1.[13]
- **MTT Addition:** Add 10-20  $\mu$ L of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.[13]
- **Formazan Formation:** Incubate the plate for an additional 2-4 hours at 37°C.[13] During this time, viable cells will convert the MTT into visible purple formazan crystals.

- **Solubilization:** Carefully remove the medium and add 100-150  $\mu$ L of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.<sup>[13]</sup> Mix thoroughly by gentle pipetting or shaking.
- **Absorbance Reading:** Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.<sup>[14]</sup> A reference wavelength of 630 nm can be used to subtract background noise.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC<sub>50</sub> (half-maximal inhibitory concentration) value, which represents the concentration of the compound required to inhibit cell growth by 50%.



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

## C. Data Presentation: Comparative Cytotoxicity

The results from cytotoxicity assays are best presented in a tabular format to allow for direct comparison of the potency of different derivatives against various cancer cell lines.

Compound ID	Substitution Pattern	IC <sub>50</sub> (μM) vs. A549 (Lung)	IC <sub>50</sub> (μM) vs. MCF-7 (Breast) [15]	IC <sub>50</sub> (μM) vs. DU-145 (Prostate)[16]
Gefitinib	Reference Drug	0.015	3.5	6.8
QD-01	4-anilino, 6-Cl	0.052	2.1	4.5
QD-02	4-anilino, 6-Br	0.048	1.8	3.9
QD-03	4-(3-ethynyl-anilino)	0.009	0.5	1.2

Note: Data are hypothetical and for illustrative purposes.

## II. Antimicrobial Activity: Combating Pathogenic Microbes

Substituted quinazolines and their oxidized counterparts, quinazolinones, have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[17][18]

### A. Mechanism of Action

The antimicrobial mechanisms of quinazolines are diverse and depend on the specific substitution patterns. Some derivatives are known to inhibit essential bacterial enzymes, disrupt cell wall synthesis, or interfere with nucleic acid replication. For instance, certain substitutions at the 2 and 3 positions, along with halogens at the 6 and 8 positions, have been shown to enhance antimicrobial efficacy.[19][20]

### B. Experimental Evaluation: Agar Well Diffusion Assay

A standard and widely used method for preliminary screening of antimicrobial activity is the agar well diffusion assay. This technique provides a qualitative or semi-quantitative measure of a compound's ability to inhibit microbial growth.

**Causality:** The principle is based on the diffusion of the test compound from a well through a solidified agar medium that has been uniformly inoculated with a specific microorganism. If the compound possesses antimicrobial activity, it will inhibit the growth of the microbe in a circular area around the well, known as the "zone of inhibition." The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

- **Media Preparation:** Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour it into sterile Petri dishes. Allow the agar to solidify completely.
- **Inoculum Preparation:** Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland turbidity standard.
- **Inoculation:** Uniformly swab the entire surface of the agar plate with the microbial suspension using a sterile cotton swab to create a lawn of bacteria or fungi.
- **Well Creation:** Aseptically punch wells (typically 6-8 mm in diameter) into the agar using a sterile cork borer.
- **Compound Loading:** Carefully pipette a fixed volume (e.g., 50-100  $\mu\text{L}$ ) of the test quinazoline compound (dissolved in a suitable solvent like DMSO at a known concentration) into each well.
- **Controls:** Include a positive control (a known antibiotic, e.g., Ciprofloxacin) and a negative control (the solvent, e.g., DMSO) in separate wells on the same plate.
- **Incubation:** Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-28°C for 48 hours for fungi).
- **Measurement:** After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).

## C. Data Presentation: Antimicrobial Screening Results

Compound ID	Conc. ( $\mu\text{g/mL}$ )	Zone of Inhibition (mm) vs. <i>S. aureus</i>	Zone of Inhibition (mm) vs. <i>E. coli</i>	Zone of Inhibition (mm) vs. <i>C. albicans</i> <a href="#">[21]</a>
QD-04	100	18	15	12
QD-05	100	22	19	16
Ciprofloxacin	10	25	28	-
Fluconazole	25	-	-	24
DMSO	-	0	0	0

Note: Data are hypothetical and for illustrative purposes.

## III. Anti-inflammatory and Other Biological Activities

Beyond their anticancer and antimicrobial properties, the quinazoline scaffold has been successfully exploited to develop agents with a variety of other therapeutic effects.

### A. Anti-inflammatory Activity

Many quinazoline derivatives exhibit potent anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[\[19\]](#)[\[22\]](#) These enzymes are central to the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy as it mediates inflammation while sparing the gastroprotective functions of COX-1.[\[23\]](#)

Experimental Evaluation: The anti-inflammatory potential is assessed using in vitro COX-1/COX-2 inhibition assays.[\[24\]](#)[\[25\]](#) These are typically enzyme-based colorimetric or fluorescent assays that measure the peroxidase activity of COX.[\[23\]](#)[\[26\]](#) The  $\text{IC}_{50}$  values for both isoforms are determined to establish the compound's potency and selectivity.

### B. Anticonvulsant Activity

The 4(3H)-quinazolinone core is a key feature in compounds with anticonvulsant properties, such as the historical drug Methaqualone.[27] Modern derivatives are being investigated for their ability to modulate GABA-A receptors, the primary inhibitory neurotransmitter system in the brain.[27][28]

**Experimental Evaluation:** In vivo models are essential for evaluating anticonvulsant activity. The pentylenetetrazole (PTZ)-induced seizure model in mice is a standard screening method.[28] [29] Compounds are administered prior to PTZ injection, and their efficacy is measured by their ability to prevent or delay the onset of clonic-tonic seizures.[28]

## C. Antiviral Activity

Recent research has highlighted the potential of quinazoline derivatives as antiviral agents.[4] Specific substituted quinazolinones have shown potent inhibitory activity against viruses such as Zika, Dengue, and various influenza strains.[21][30][31] The mechanisms often involve the inhibition of viral replication enzymes or other essential viral proteins.[31]

## IV. Conclusion and Future Perspectives

The substituted quinazoline scaffold is a testament to the power of privileged structures in drug discovery. Its remarkable versatility has yielded clinical successes in oncology and shows immense promise in treating infectious, inflammatory, and neurological diseases. Future research will likely focus on several key areas:

- **Multi-Target Inhibitors:** Designing single quinazoline molecules that can inhibit multiple disease-relevant targets (e.g., dual EGFR/VEGFR inhibitors) to overcome drug resistance and improve therapeutic outcomes.[15]
- **Targeted Drug Delivery:** Conjugating quinazoline pharmacophores to targeting moieties to enhance their delivery to specific tissues or cells, thereby increasing efficacy and reducing off-target toxicity.
- **Exploring New Biological Space:** Screening quinazoline libraries against novel biological targets to uncover unprecedented therapeutic applications.

The continued exploration of the chemical space around the quinazoline nucleus, guided by rational drug design and robust biological evaluation, will undoubtedly lead to the development

of the next generation of innovative medicines.

## References

A comprehensive list of all sources cited within this guide.

- ResearchGate. (n.d.). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Retrieved from [[Link](#)]
- SciSpace. (n.d.). Quinazoline derivatives & pharmacological activities: a review. Retrieved from [[Link](#)]
- H. Zhang, et al. (2017). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry. Available at: [[Link](#)]
- Wikipedia. (n.d.). Quinazoline. Retrieved from [[Link](#)]
- Bentham Science Publishers. (2025). Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. Retrieved from [[Link](#)]
- A. C. B. B. C. de Oliveira, et al. (n.d.). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. National Institutes of Health. Retrieved from [[Link](#)]
- MDPI. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from [[Link](#)]
- National Institutes of Health. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Quinazoline-based as anticancer drugs. Retrieved from [[Link](#)]
- IntechOpen. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [[Link](#)]
- Taylor & Francis Online. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Retrieved from [[Link](#)]

- Y. Wang, et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. *Molecules*. Available at: [\[Link\]](#)
- International Journal of Medical and Pharmaceutical Research. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Retrieved from [\[Link\]](#)
- ACS Publications. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Retrieved from [\[Link\]](#)
- ACS Publications. (2023). Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. Retrieved from [\[Link\]](#)
- A. A. Al-Rashood, et al. (2022). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. *Molecules*. Available at: [\[Link\]](#)
- PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Retrieved from [\[Link\]](#)
- PubMed. (1982). Antimicrobial activity of some substituted triazoloquinazolines. Retrieved from [\[Link\]](#)
- S. K. Suthar, et al. (2013). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. *ISRN Organic Chemistry*. Available at: [\[Link\]](#)
- IntechOpen. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Retrieved from [\[Link\]](#)
- MDPI. (2023). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Retrieved from [\[Link\]](#)
- MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Retrieved from [\[Link\]](#)
- National Institutes of Health. (n.d.). Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. Retrieved from [\[Link\]](#)

- Academic Journals. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Retrieved from [[Link](#)]
- National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [[Link](#)]
- ACS Publications. (2009). Structure–Activity Relationships of Novel 2-Substituted Quinazoline Antibacterial Agents. Retrieved from [[Link](#)]
- ResearchGate. (2014). Synthesis, antiviral and antimicrobial activities of quinazoline urea analogues. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Clinically approved quinazoline scaffolds as EGFR inhibitors. Retrieved from [[Link](#)]
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [[Link](#)]
- ResearchGate. (2022). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Retrieved from [[Link](#)]
- Royal Society of Chemistry. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Retrieved from [[Link](#)]
- ResearchGate. (2012). In vitro antibacterial activity of ten series of substituted quinazolines. Retrieved from [[Link](#)]
- PAGEPress Publications. (2022). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Retrieved from [[Link](#)]
- ResearchGate. (2014). MTT Proliferation Assay Protocol. Retrieved from [[Link](#)]
- IJRAN. (n.d.). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Retrieved from [[Link](#)]
- National Institutes of Health. (n.d.). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to

the GABA-A Receptor. Retrieved from [[Link](#)]

- Eco-Vector Journals Portal. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Retrieved from [[Link](#)]
- S. Bibi, et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PLoS ONE. Available at: [[Link](#)]
- PubMed. (2024). Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects. Retrieved from [[Link](#)]
- PubMed. (2012). Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. Retrieved from [[Link](#)]
- W. El Kayal, et al. (n.d.). 6 CONSTRUCTION, SYNTHESIS AND PREDICTION OF THE ACTIVITY OF QUINAZOLIN-4(3H)-ONE DERIVATIVES AS NEW ANTICONVULSANTS. Retrieved from [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 2. [scispace.com](https://www.scispace.com) [[scispace.com](https://www.scispace.com)]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 7. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- [8. mdpi.com \[mdpi.com\]](#)
- [9. mdpi.com \[mdpi.com\]](#)
- [10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors \(2017–Present\) - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [11. Quinazoline - Wikipedia \[en.wikipedia.org\]](#)
- [12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments \[experiments.springernature.com\]](#)
- [13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf \[ncbi.nlm.nih.gov\]](#)
- [14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG \[thermofisher.com\]](#)
- [15. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [16. pubs.acs.org \[pubs.acs.org\]](#)
- [17. researchgate.net \[researchgate.net\]](#)
- [18. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal \[biomedpharmajournal.org\]](#)
- [19. ijmpr.in \[ijmpr.in\]](#)
- [20. Antimicrobial activity study of new quinazolin-4\(3h\)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology \[journals.eco-vector.com\]](#)
- [21. researchgate.net \[researchgate.net\]](#)
- [22. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [23. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [24. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [25. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [26. academicjournals.org \[academicjournals.org\]](#)
- [27. mdpi.com \[mdpi.com\]](#)

- [28. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [29. researchgate.net \[researchgate.net\]](#)
- [30. pubs.acs.org \[pubs.acs.org\]](#)
- [31. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [A Technical Guide to the Biological Activity of Substituted Quinazoline Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1393688/docs#a-technical-guide-to-the-biological-activity-of-substituted-quinazoline-compounds\]](https://www.benchchem.com/product/b1393688/docs#a-technical-guide-to-the-biological-activity-of-substituted-quinazoline-compounds)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check